Meta-Chlorine Substituent on the N-Benzyl Group Confers Distinct Physicochemical and Predicted ADME Properties Relative to Unsubstituted, para-Chloro, and Trifluoromethyl Analogs
The 3-chlorobenzyl substituent on the azetidine nitrogen of CAS 1351634-18-8 imparts a calculated partition coefficient (cLogP) and electronic distribution profile that are measurably distinct from its closest commercially available analogs. Using consensus cLogP calculations, the target compound exhibits a cLogP of approximately 2.9, compared to ~3.6 for the 3-(trifluoromethyl)benzyl analog (CAS 1351621-23-2), ~2.4 for the unsubstituted benzyl analog (CAS 1428347-43-6), and ~3.1 for the cyclohexylmethyl analog (CAS 1396783-09-7) . The meta-chlorine atom contributes a Hammett σₘ value of +0.37, which electronically deactivates the aromatic ring and alters π-stacking interactions with target protein binding pockets relative to electron-donating or more strongly electron-withdrawing substituents [1]. This precise lipophilic-electronic balance is critical for optimizing membrane permeability while avoiding excessive lipophilicity-associated promiscuity or metabolic liability [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) as a determinant of lipophilicity-driven pharmacology |
|---|---|
| Target Compound Data | cLogP ≈ 2.9 (CAS 1351634-18-8; 3-chlorobenzyl substituent) |
| Comparator Or Baseline | cLogP ≈ 3.6 for 3-(trifluoromethyl)benzyl analog (CAS 1351621-23-2); cLogP ≈ 2.4 for 3-benzyl analog (CAS 1428347-43-6); cLogP ≈ 3.1 for cyclohexylmethyl analog (CAS 1396783-09-7) |
| Quantified Difference | ΔcLogP = -0.7 vs. CF₃ analog; +0.5 vs. unsubstituted benzyl analog; -0.2 vs. cyclohexylmethyl analog |
| Conditions | Consensus cLogP calculated using ACD/Labs Percepta and ChemAxon MarvinSketch platforms; values represent mean predictions from biobyte and Viswanadhan fragmentation methods |
Why This Matters
Procurement of the specific 3-chlorobenzyl analog ensures the intended lipophilicity window (cLogP 2–3) for lead-like physicochemical space, whereas substitution with more lipophilic analogs risks increased off-target binding and poorer developability profiles.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
